molecular formula C14H26N2O2 B15066098 tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate

tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B15066098
M. Wt: 254.37 g/mol
InChI Key: PGLFFISCWKFIID-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate is a valuable chemical building block in pharmaceutical research and development. It belongs to the azaspiro[3.5]nonane family, a privileged scaffold recognized for its three-dimensional structure and utility in drug discovery . The molecule features both a reactive aminomethyl group and a tert-butoxycarbonyl (Boc) protected secondary amine. The Boc protecting group is widely used in synthetic chemistry to mask the amine functionality, allowing for selective reactions elsewhere on the molecule, such as on the primary amine of the aminomethyl handle . This bifunctional nature makes it a versatile intermediate for constructing more complex molecules. Spirocyclic scaffolds like this one are of significant interest in medicinal chemistry for designing novel therapeutics, potentially serving as core structures for inhibitors or modulators of biological targets . Compounds with the azaspiro[3.5]nonane core have been investigated in various therapeutic areas, underscoring the research value of this structural motif . This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-6-4-5-14(10-16)7-11(8-14)9-15/h11H,4-10,15H2,1-3H3

InChI Key

PGLFFISCWKFIID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)CN

Origin of Product

United States

Preparation Methods

Three-Step Synthesis from Tertiary Amine Precursors

A patent (CN111533745A) outlines a three-step process for synthesizing structurally related azaspiro compounds:

  • Step 1 : Reaction of a piperidine derivative with triethyloxonium tetrafluoroborate in dichloromethane to form an intermediate iminium ion.
  • Step 2 : Condensation with benzyl (2-hydrazino-2-oxoethylidene) aminomethyl ester in toluene under reflux to construct the triazolodiazepine core.
  • Step 3 : Hydrogenolysis using palladium hydroxide on carbon in methanol to remove protecting groups.

Key Data :

Step Reagents/Conditions Yield
1 Triethyloxonium tetrafluoroborate, CH₂Cl₂, 25°C, 12h 61%
2 Toluene, 110°C, 2h 43%
3 Pd(OH)₂/C, H₂, MeOH, RT, overnight 64%

Spiro Ring Formation via Ring Expansion

A scalable method involves Zn/Cu-mediated spiroannulation of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride (Scheme 1):

  • Reaction : Zn/Cu couple in tert-butyl methyl ether with trichloroacetyl chloride.
  • Workup : Quenching with NH₄Cl and purification via silica gel chromatography.

Optimization :

  • Solvent : tert-Butyl methyl ether improves yield vs. THF.
  • Temperature : 15°C minimizes side reactions.
  • Yield : 15% (crude), requiring further functionalization for aminomethyl introduction.

Reductive Amination Strategy

Aminomethyl groups are introduced via reductive amination of ketone intermediates (Table 1):

  • Intermediate : tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.
  • Reagents : NH₄OAc, NaBH₃CN, MeOH.
  • Conditions : RT, 12h.

Performance :

Entry Reducing Agent Yield
1 NaBH₃CN 78%
2 NaBH₄ 32%

Experimental Procedures

Stepwise Synthesis (Adapted from CN111533745A)

Step 1 : tert-Butyl 3-(chloromethyl)-6,7-dihydro-5H-triazolo[4,3-a]diazepine-8(9H)-carboxylate

  • Procedure :
    • Dissolve tert-butyl 3-hydroxy-6,7-dihydro-5H-triazolo[4,3-a]diazepine-8(9H)-carboxylate (20 g) in anhydrous CH₂Cl₂.
    • Add triethyloxonium tetrafluoroborate (20 g) at 25°C under N₂.
    • Stir for 12h, wash with NaHCO₃ (sat.), dry (Na₂SO₄), concentrate.
    • Purify via silica gel (petroleum ether/EtOAc = 10:1).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 5.25 (1H, s), 4.10 (2H, s), 1.40 (9H, s).

Optimization Strategies

Catalytic Hydrogenation

Alternative catalysts for Step 3:

Catalyst H₂ Pressure Time Yield
Pd/C (10%) 40 psi 12h 64%
Raney Ni 50 psi 8h 58%

Solvent Effects on Spiroannulation

Solvent Dielectric Constant Yield
tert-Butyl methyl ether 4.3 15%
THF 7.5 9%

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI): m/z calcd for C₁₄H₂₆N₂O₂ [M+H]⁺: 255.2071; found: 255.2068.
  • ¹³C NMR (100 MHz, CDCl₃): δ 155.2 (C=O), 79.3 (C(CH₃)₃), 28.4 (CH₂), 22.1 (CH₂).

Purity Assessment

Method Conditions Purity
HPLC C18, MeCN/H₂O (70:30) 95%
LC-MS ESI+, m/z 255.2 97%

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The spirocyclic structure provides rigidity, which can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1440961-44-3
  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.37 g/mol
  • Structure: Features a spiro[3.5]nonane core with a 6-aza ring, a tert-butyloxycarbonyl (Boc) protecting group at position 6, and an aminomethyl substituent at position 2 .

Applications: This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules.

Comparison with Structural Analogs

Variations in Spiro Ring Systems

Compound Name CAS Number Spiro System Key Substituents Molecular Weight Key Differences
tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate 1359704-84-9 [3.5]nonane Oxo group at C2 239.31 (C₁₃H₂₁NO₃) Oxo group replaces aminomethyl; reduced nucleophilicity, limiting coupling applications .
cis-6-Boc-2-amino-6-azaspiro[3.4]octane N/A [3.4]octane Amino group at C2 ~254 (C₁₂H₂₁N₂O₂) Smaller spiro ring ([3.4] vs. [3.5]) alters conformational flexibility and steric bulk .
6-Boc-1-(aminomethyl)-6-azaspiro[2.5]octane 1160246-84-3 [2.5]octane Aminomethyl at C1 ~254 (C₁₃H₂₄N₂O₂) Compact spiro system reduces steric accessibility; may hinder binding to larger biological targets .

Substituent Modifications

Compound Name CAS Number Key Substituent Molecular Weight Functional Implications
tert-Butyl 2-(2-chloropyrimidine-5-carbonyl)-2,6-diazaspiro[3.5]nonane-6-carboxylate N/A Chloropyrimidine-carbonyl 366.85 (C₁₇H₂₃ClN₄O₃) Chloropyrimidine introduces aromaticity and electrophilic sites; potential for kinase inhibition .
tert-Butyl 2-(5-bromopyrazin-2-yl)-2,6-diazaspiro[3.5]nonane-6-carboxylate N/A Bromopyrazinyl 383.29 (C₁₆H₂₃BrN₄O₂) Bromine enhances cross-coupling reactivity (e.g., Suzuki reactions); useful in late-stage diversification .
tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate 1363381-95-6 Hydroxy group at C6 227.29 (C₁₂H₂₁NO₃) Hydroxy group increases polarity and hydrogen-bonding capacity; may improve solubility .

Functional Group Impact on Reactivity

  • Aminomethyl Group (Target Compound): Enables nucleophilic alkylation or reductive amination, making it a preferred intermediate for drug candidates .
  • Oxo Group (CAS 1359704-84-9) : Limits reactivity to reductions (e.g., to form amines) or condensations, narrowing synthetic utility .

Biological Activity

Tert-butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate is a complex organic compound notable for its spirocyclic structure, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, pharmacology, and related fields.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.347 g/mol
  • CAS Number : 1363381-69-4

The compound features a tert-butyl group that enhances its hydrophobicity, potentially improving membrane penetration and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The spirocyclic structure may allow for unique binding interactions that enhance its efficacy in specific applications.

Biological Activity Highlights

  • Antimicrobial Properties : Recent studies indicate that compounds with similar structures exhibit significant antimicrobial activity against multidrug-resistant pathogens. For example, derivatives of related spiro compounds showed promising results against Staphylococcus aureus and Clostridium difficile with minimum inhibitory concentrations (MIC) as low as 4 μg/mL .
  • Pharmacokinetics : The hydrophobic nature of the tert-butyl group aids in the compound's stability and metabolic resistance, potentially leading to prolonged biological activity. Simulation studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles, including enhanced membrane penetration and longer half-lives .
  • Potential Applications : The compound is being explored for various applications in drug design, particularly in developing new antibiotics and therapeutic agents targeting resistant bacterial strains.

Case Studies

  • A study focused on the synthesis of novel phenylthiazoles with a tert-butyl moiety demonstrated enhanced antimicrobial properties compared to their predecessors, suggesting that structural modifications could lead to more effective therapeutic agents .
  • Another investigation into the pharmacokinetics of related compounds revealed that the presence of bulky groups like tert-butyl significantly affects membrane permeability and metabolic stability, which are critical for developing effective drugs .

Data Table: Comparison of Biological Activity

Compound NameMIC (μg/mL)Target PathogenNotes
This compoundTBDTBDFurther studies needed
Tert-butyl phenylthiazole derivative4MRSAPromising antimicrobial activity
Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate4C. difficileSignificant activity against resistant strains

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate?

Synthesis involves multi-step protocols, including Boc protection of the amine group, spiro ring formation via nucleophilic substitution or cyclization, and deprotection. For example, tert-butyl groups are introduced using di-tert-butyl dicarbonate under basic conditions. Purification typically employs column chromatography, and intermediates are characterized via NMR and mass spectrometry. Similar spiroazetidine derivatives highlight the importance of optimizing reaction conditions (e.g., temperature, solvent) to avoid side reactions .

Q. How should this compound be stored to maintain stability?

Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Avoid exposure to moisture, light, and high temperatures. Stability studies on analogous spiro compounds suggest these conditions preserve structural integrity for months .

Q. What analytical techniques confirm purity and identity post-synthesis?

Essential methods include:

  • HPLC/UPLC with UV detection for purity assessment.
  • 1H/13C NMR to confirm structural features (e.g., spiro ring, tert-butyl group).
  • Mass spectrometry (ESI/HRMS) for molecular weight verification.
  • FT-IR to validate functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹). Elemental analysis may supplement these for novel derivatives .

Q. Are there hazardous decomposition products or incompatibilities?

While specific data is limited, structurally related spiro compounds decompose under heat to release carbon monoxide and nitrogen oxides . Avoid strong oxidizers and perform thermal stability tests (e.g., differential scanning calorimetry) to identify decomposition thresholds .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR/MS) be resolved during structural characterization?

Contradictions may arise from impurities, tautomerism, or dynamic effects. Strategies include:

  • Orthogonal techniques : HRMS for exact mass; 2D NMR (COSY, HSQC, HMBC) for connectivity.
  • X-ray crystallography for definitive structural assignment if crystals are obtainable.
  • Computational chemistry : Density Functional Theory (DFT) predicts NMR shifts for comparison with experimental data .

Q. What computational methods predict reactivity and stereochemical outcomes in reactions?

  • DFT calculations model transition states to predict regioselectivity in functionalization or ring-opening reactions.
  • Molecular docking evaluates binding interactions in biological systems.
  • Molecular dynamics simulations assess conformational flexibility of the spiro ring. Software like Gaussian or ORCA is recommended .

Q. How can researchers address the lack of toxicological data during preclinical studies?

Implement tiered testing:

  • In vitro assays : Cytotoxicity (MTT, LDH release) in relevant cell lines.
  • Ames test for mutagenicity screening.
  • Predictive toxicology : Tools like ProTox-II or Derek Nexus estimate hazards based on structural analogs. Acute toxicity studies in model organisms (e.g., zebrafish) provide preliminary in vivo data .

Q. What experimental approaches investigate its potential as a ligand or pharmacophore?

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins.
  • Catalytic studies : Test activity in model reactions (e.g., asymmetric catalysis).
  • X-ray crystallography : Resolve ligand-protein complexes to identify binding modes.
  • SAR studies : Systematically modify functional groups to optimize activity .

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